REACTION_CXSMILES
|
F[CH:2](F)[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:17])[C:13]([F:16])([F:15])[F:14])[C:6]#N.S(=O)(=O)(O)[OH:20].[OH-:24].[Na+].[OH2:26]>>[CH:2]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:17])[C:13]([F:16])([F:15])[F:14])[C:6]([OH:20])=[O:26])=[O:24] |f:2.3|
|
Name
|
3-(difluoromethyl)-4-(2,2,2-trifluoro-1-methylethoxy)benzonitrile
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C#N)C=CC1OC(C(F)(F)F)C)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:CH3OH=97:3 to 90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=CC1OC(C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |